6-Chloro vs. 6-H Reactivity in Ni-Catalyzed Denitrogenative Coupling: Yield Comparison
In the Ni-catalyzed denitrogenative cross-coupling of 1,2,3-benzotriazinones with cyclopropanols, the 6-chloro-substituted derivative (1c) produced the β-aryl ketone product in 80% yield, closely comparable to the 81% yield observed with the 6-methyl analogue (1b), and substantially higher than isomeric 7-methoxy or 8-methyl substrates (55–57% yield) [1]. This demonstrates that the 6-chloro substituent maintains excellent synthetic competence in carbon–carbon bond-forming reactions while offering a chemically distinct handle (C–Cl) for downstream functionalization that is absent in the 6-H or 6-methyl variants.
| Evidence Dimension | Isolated product yield in Ni-catalyzed denitrogenative cross-coupling with cyclopropanol 2a |
|---|---|
| Target Compound Data | 80% (6-chloro-1,2,3-benzotriazinone analogue 1c) |
| Comparator Or Baseline | 81% (6-methyl derivative 1b); 55% (8-methyl derivative 1d); 57% (7-methoxy derivative 1e) |
| Quantified Difference | Δ = −1% vs. 6-methyl; +25% vs. 8-methyl; +23% vs. 7-methoxy |
| Conditions | Ni(COD)₂ (10 mol%), PMe₃ (20 mol%), dioxane, 100 °C, 18 h |
Why This Matters
The 6-chloro derivative retains high synthetic efficiency comparable to the best performing analogue while providing a versatile aryl chloride handle for further elaboration, making it a superior intermediate for medicinal chemistry diversification campaigns.
- [1] Li, J. et al. Ni-Catalyzed Denitrogenative Cross-Coupling of Benzotriazinones and Cyclopropanols. Org. Lett. 2020, 22, 5157-5162. View Source
